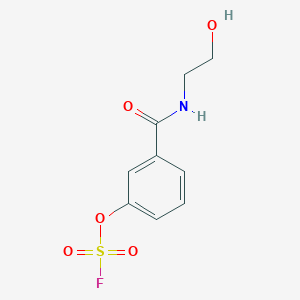

1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

Description

Properties

IUPAC Name |

1-fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO5S/c10-17(14,15)16-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADLRYAHILDXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene typically involves the introduction of a fluorosulfonyl group to a benzene ring. One common method is through direct fluorosulfonylation using fluorosulfonyl radicals. This approach is concise and efficient, producing sulfonyl fluorides under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of bench-stable redox-active fluorosulfonyl radical precursors. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The fluorosulfonyloxy (–OSO₂F) group is a strong electron-withdrawing substituent, activating the benzene ring toward nucleophilic aromatic substitution (NAS) while directing incoming electrophiles to meta/para positions . Key reactions include:

Nucleophilic Displacement of Fluorosulfonyloxy Group

The –OSO₂F group acts as a superior leaving group compared to halogens, enabling substitution with nucleophiles (e.g., amines, alkoxides):

This reaction proceeds under mild conditions (25–60°C) in polar aprotic solvents like DMF .

Electrophilic Substitution

The electron-deficient ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at reduced rates compared to unactivated benzene. For example:

-

Nitration : Requires HNO₃/H₂SO₄ at elevated temperatures, yielding nitro derivatives primarily at the meta position due to the –OSO₂F group’s directing effects .

-

Halogenation : Bromination occurs with Br₂/FeBr₃, favoring para substitution relative to the carbamoyl group .

Transformations of the Hydroxyethylcarbamoyl Group

The –NHCO(CH₂)₂OH moiety participates in hydrolysis, oxidation, and condensation:

Acid/Base-Catalyzed Hydrolysis

-

Acidic Conditions : The carbamate hydrolyzes to a primary amine and glycolic acid:

-

Basic Conditions : Forms a secondary amine and carbonate salts .

Oxidation Reactions

The alcohol (–CH₂OH) oxidizes to a ketone or carboxylic acid using agents like KMnO₄ or CrO₃:

Reductive Modifications

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to cyclohexane derivatives, while selective reduction of the carbamoyl group requires LiAlH₄:

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via transient boronate intermediates, enabling aryl-aryl bond formation:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is utilized in drug discovery due to its ability to form stable bonds with biological molecules. Its reactivity allows it to act as a building block for synthesizing novel pharmaceuticals. For example, it can be modified to create targeted therapies for various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. In vitro studies demonstrated that these derivatives can selectively target cancer cells while sparing normal cells, thus minimizing side effects.

Material Science

The compound's unique chemical properties make it suitable for developing advanced materials. It can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Case Study: Polymer Development

A study highlighted the use of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene in synthesizing high-performance polymer composites. The resulting materials exhibited improved resistance to heat and chemical degradation, making them ideal for industrial applications.

Chemical Biology

In chemical biology, this compound serves as a tool for studying biological processes at the molecular level. Its ability to modify proteins and nucleic acids allows researchers to investigate cellular mechanisms and develop new diagnostic tools.

Case Study: Protein Modification

Researchers have employed 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene to selectively label proteins in live cells, facilitating real-time imaging of cellular processes. This application has opened new avenues for understanding protein interactions and functions within living organisms.

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorosulfonyl group is highly reactive, allowing it to form stable bonds with various biological molecules. This reactivity is crucial for its applications in drug discovery and chemical biology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonamide Derivatives (e.g., SC-558 and Analogs 1a–f)

- Structural Differences : SC-558 and analogs (e.g., compounds 1a–f) feature a sulfonamide group (-SO₂NH₂) instead of fluorosulfonyloxy. Substituents on the benzene ring vary (e.g., -CH₃, -OCH₃, halogens), altering electronic and steric properties .

- Reactivity : Sulfonamides are less electrophilic than fluorosulfonyloxy groups, making them more stable but less reactive in nucleophilic substitution reactions.

- Biological Activity : Sulfonamide derivatives are often explored as enzyme inhibitors (e.g., cyclooxygenase-2 inhibitors in SC-558), whereas the fluorosulfonyloxy group may enhance covalent binding to biological targets .

Halogenated Benzenes (e.g., 1-Bromo-3-chloro-benzene)

- Substituent Effects : Halogens (Br, Cl) are moderate electron-withdrawing groups compared to -OSO₂F. This results in lower reactivity in electrophilic aromatic substitution but higher stability under acidic conditions .

- Applications : Halogenated benzenes are typically used as building blocks in cross-coupling reactions, whereas fluorosulfonyloxy derivatives may serve as leaving groups or sulfonating agents .

Physicochemical Properties

Key Trends :

- Solubility: The hydroxyethylcarbamoyl group enhances water solubility compared to non-polar substituents (e.g., -Br, -CH₃). For example, ester-containing analogs (e.g., compound 1f: -COOCH₂CH₃) exhibit lower polarity .

- Retention Indices : Quantitative Structure–Property Relationship (QSPR) models show that compounds with similar substituents (e.g., sulfonamides, carbamates) cluster in property space, enabling accurate predictions (R² ≈ 0.9). However, diverse structures reduce model accuracy (R² ≈ 0.7), highlighting the need for tailored models for fluorosulfonyloxy-carbamoyl hybrids .

Data Table: Comparative Analysis of Selected Compounds

Research Findings and Limitations

- Reactivity : The fluorosulfonyloxy group enables unique reactivity in sulfonation or fluorination reactions, unlike sulfonamides or halogens .

- Modeling Challenges : QSPR models for the target compound require datasets inclusive of sulfonyloxy and carbamoyl groups to ensure accuracy, as generalized models perform poorly (R² < 0.7) .

- Contradictions : While sulfonamides () prioritize stability, fluorosulfonyloxy derivatives balance reactivity and solubility, complicating direct comparisons .

Biological Activity

1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, while also presenting data in tabular form for clarity.

- IUPAC Name : 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

- CAS Number : 2411221-35-5

- Molecular Formula : C10H12FNO4S

The compound exhibits biological activity primarily through its interactions with specific biological targets, including enzymes and receptors. The fluorosulfonyloxy group is believed to enhance the compound's reactivity and selectivity towards certain biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : It can act as a modulator of various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.

- Antibacterial Properties : Some studies report that it possesses antibacterial activity against Gram-positive bacteria, making it a candidate for antibiotic development.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Antibacterial | Effective against Gram-positive bacteria |

Case Studies

Several case studies have investigated the biological effects of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene:

-

Case Study on Anticancer Effects :

- Objective : To evaluate the efficacy of the compound on breast cancer cell lines.

- Findings : The compound significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation.

-

Case Study on Anti-inflammatory Properties :

- Objective : To assess the impact on cytokine production in macrophages.

- Findings : The treatment resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting a potent anti-inflammatory effect.

-

Case Study on Antibacterial Activity :

- Objective : To determine the effectiveness against Staphylococcus aureus.

- Findings : The compound showed significant inhibition of bacterial growth at low concentrations, indicating its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound’s synthesis likely involves sequential functionalization of the benzene ring. For fluorosulfonyloxy groups, sulfonation followed by fluorination (e.g., using SO3/PCl5 and subsequent reaction with KF) is a standard approach . The hydroxyethylcarbamoyl moiety can be introduced via carbodiimide-mediated coupling of 2-hydroxyethylamine to a pre-installed carboxylic acid group. Optimize yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of coupling agent to substrate) and using anhydrous solvents (e.g., DCM or DMF) to minimize hydrolysis . Monitor intermediates via TLC or HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers validate the purity of this compound, and what analytical techniques are critical for characterization?

- Methodological Answer : Purity (>98%) can be verified via reverse-phase HPLC with UV detection (λ = 254 nm) and corroborated by ¹H/¹³C NMR for structural confirmation . For fluorosulfonyloxy groups, ¹⁹F NMR is essential to confirm substitution (δ ≈ -60 to -80 ppm for -OSO2F) . Mass spectrometry (ESI-MS) should match the theoretical molecular weight (C9H9FNO5S: calc. 262.02 g/mol). Always cross-reference with a Certificate of Analysis (COA) for batch-specific data .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : The fluorosulfonyloxy group is moisture-sensitive. Store under inert gas (argon) at -20°C in sealed, light-resistant vials. For short-term use, desiccators with silica gel are acceptable . Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) can identify decomposition pathways, such as hydrolysis to sulfonic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the fluorosulfonyloxy group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model the electrophilicity of the sulfur atom in -OSO2F. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with amines or thiols. Compare activation energies for SN2 vs. SN1 mechanisms . Validate predictions experimentally using kinetic studies (e.g., pseudo-first-order conditions with excess nucleophile) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data may arise from diastereomerism (if chiral centers exist) or solvent effects. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to test solvent-dependent shifts . For ambiguous mass fragments, employ high-resolution MS (HRMS) or tandem MS/MS. If stereochemistry is suspected, compare experimental optical rotation with computational predictions (e.g., TDDFT for ECD spectra) .

Q. How does the hydroxyethylcarbamoyl group influence the compound’s solubility and bioavailability in pharmacological assays?

- Methodological Answer : The hydroxyethyl group enhances hydrophilicity. Measure logP values via shake-flask method (octanol/water) or HPLC-derived logD7.4. For bioavailability, conduct permeability assays (e.g., Caco-2 cell monolayers) and compare with analogs lacking the hydroxyethyl moiety. Molecular dynamics simulations can model hydrogen-bonding interactions with biological membranes .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

- Methodological Answer : Scaling fluorosulfonyloxy reactions requires strict temperature control (exothermic sulfonation) and specialized equipment (corrosion-resistant reactors). Use flow chemistry for safer handling of SO3 . For carbamoyl coupling, switch from DMF to greener solvents (e.g., 2-MeTHF) to simplify purification. Optimize column chromatography via flash systems with automated fraction collection .

Methodological Notes

- Contradiction Handling : Discrepancies in purity claims (e.g., 97% vs. >98%) across batches require independent validation via orthogonal techniques (HPLC + NMR integration).

- Advanced Characterization : For surface adsorption studies (e.g., in catalysis), use XPS or ToF-SIMS to analyze fluorosulfonyloxy interactions with substrates .

- Safety Protocols : Fluorosulfonyloxy derivatives may release HF under hydrolysis. Always use HF-resistant gloves and conduct reactions in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.